molecular formula C18H19NO5 B14678650 L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- CAS No. 35149-81-6

L-Tyrosine, N-benzoyl-3-methoxy-O-methyl-

Cat. No.: B14678650
CAS No.: 35149-81-6
M. Wt: 329.3 g/mol
InChI Key: UFEIDPFGICDUHT-AWEZNQCLSA-N
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Description

L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the substitution of the tyrosine skeleton with a methoxy group at the C-3 position of the phenyl ring and a methyl group at the α carbon. It can also be regarded as a 3-O-methyl, α-methyl derivative of L-dopa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- typically involves the following steps:

    Protection of the amino group: The amino group of L-tyrosine is protected using a suitable protecting group such as a benzyl or tert-butoxycarbonyl (Boc) group.

    Methoxylation: The phenolic hydroxyl group at the C-3 position is methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    N-Benzoylation: The protected amino group is then benzoylated using benzoyl chloride (C6H5COCl) in the presence of a base such as pyridine.

    Deprotection: The protecting group is removed to yield the final product, L-Tyrosine, N-benzoyl-3-methoxy-O-methyl-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- has various applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-L-tyrosine: A metabolite of L-DOPA with similar structural features.

    N-Benzoyl-L-tyrosine: Another derivative of L-tyrosine with a benzoyl group but lacking the methoxy and methyl substitutions.

    L-DOPA: A precursor to neurotransmitters like dopamine, with structural similarities to L-Tyrosine, N-benzoyl-3-methoxy-O-methyl-.

Uniqueness

L-Tyrosine, N-benzoyl-3-methoxy-O-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and interaction with molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

35149-81-6

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

(2S)-2-benzamido-3-(3,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C18H19NO5/c1-23-15-9-8-12(11-16(15)24-2)10-14(18(21)22)19-17(20)13-6-4-3-5-7-13/h3-9,11,14H,10H2,1-2H3,(H,19,20)(H,21,22)/t14-/m0/s1

InChI Key

UFEIDPFGICDUHT-AWEZNQCLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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